6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride
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Overview
Description
6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines.
Formation of Intermediate: These starting materials undergo a reaction to form 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones .
Scientific Research Applications
6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for developing new drugs, particularly as inhibitors of fatty acid-binding proteins.
Biological Studies: It is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride involves its interaction with molecular targets such as fatty acid-binding proteins. These interactions can modulate the activity of these proteins, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridazin-3(2H)-one: This compound shares a similar pyridazinone core but differs in the substitution pattern.
6-Methoxypyridazin-3-amine: Another pyridazinone derivative with a methoxy group at the 6-position.
Uniqueness
6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(aminomethyl)-1H-pyridazin-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-3-4-1-2-5(9)8-7-4;/h1-2H,3,6H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFFJRFVHXPNHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90175-93-2 |
Source
|
Record name | 6-(aminomethyl)-2,3-dihydropyridazin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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